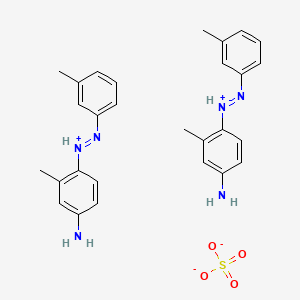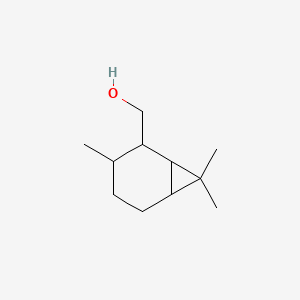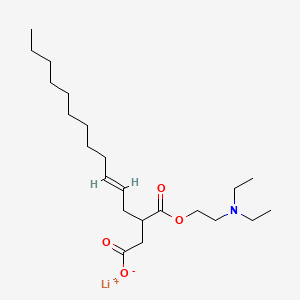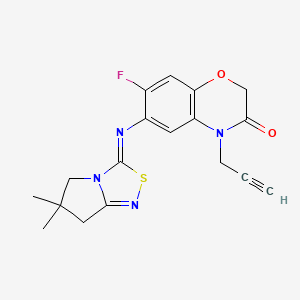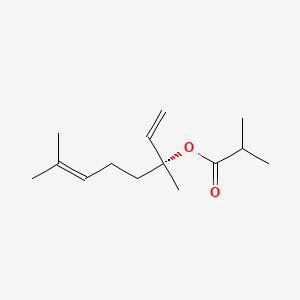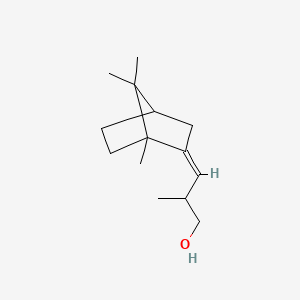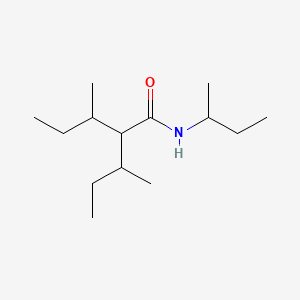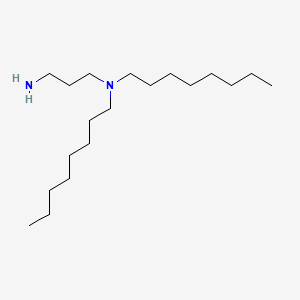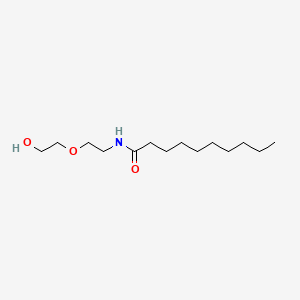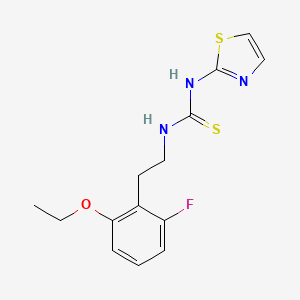
Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate: is an organic compound with the molecular formula C15H13N3O3. This compound is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to an aminobenzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-(4-methoxyphenyl)benzoic acid.
Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Various azido derivatives.
Reduction: Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate.
Oxidation: Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: Used in the labeling of biomolecules due to its azido group, which can react with alkynes in bioconjugation reactions.
Medicine:
Drug Development: Investigated for potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable in various scientific fields.
Comparison with Similar Compounds
Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate: Similar structure but with an amino group instead of an azido group.
Methyl 5-azido-2-(4-hydroxyphenyl)aminobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both an azido group and a methoxyphenyl group makes Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate unique. The azido group provides versatility in chemical reactions, particularly in click chemistry, while the methoxyphenyl group can influence the compound’s reactivity and solubility.
Properties
CAS No. |
64134-59-4 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 5-azido-2-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-6-3-10(4-7-12)17-14-8-5-11(18-19-16)9-13(14)15(20)22-2/h3-9,17H,1-2H3 |
InChI Key |
RYNBACWGOZCQIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


